2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine
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Overview
Description
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine is a chemical compound with the molecular formula C20H23N5O6S and a molecular weight of 461.49 g/mol . It is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is often used as an intermediate in the synthesis of other nucleoside analogs and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The reaction conditions often include the use of chloroform as a solvent and various reagents to facilitate the protection and sulfonylation steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine undergoes various types of chemical reactions, including substitution and reduction . Common reagents used in these reactions include bases and reducing agents. For example, the toluolsulfonyl group can be substituted with other nucleophiles under basic conditions, leading to the formation of different adenosine derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine is widely used in scientific research as an intermediate in the synthesis of nucleoside analogs . The compound’s ability to interact with adenosine receptors and other molecular targets makes it valuable in research focused on understanding cellular signaling pathways and developing therapeutic agents .
Mechanism of Action
The mechanism of action of 2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine involves its interaction with adenosine receptors and other molecular targets . The compound can modulate cellular signaling pathways by acting as an agonist or antagonist of these receptors . This modulation can influence various physiological processes, including platelet activation and inhibition . The specific pathways involved depend on the context of its use and the particular receptors targeted.
Comparison with Similar Compounds
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine is unique in its structure and reactivity compared to other similar compounds . Similar compounds include 2’,3’-O-Isopropylideneadenosine and 5’-Tosyladenosine, which share structural similarities but differ in their specific functional groups and reactivity . The presence of both the isopropylidene and toluolsulfonyl groups in 2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine provides distinct chemical properties that make it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6S/c1-11-4-6-12(7-5-11)32(26,27)28-8-13-15-16(31-20(2,3)30-15)19(29-13)25-10-24-14-17(21)22-9-23-18(14)25/h4-7,9-10,13,15-16,19H,8H2,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZZVOYVIBCNRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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